2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate
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Overview
Description
2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate is an organic compound known for its applications in various scientific fields. It is characterized by its unique chemical structure, which includes a 2-methylbutyl group and a 2,4-dichlorophenoxy group attached to a propionate backbone .
Preparation Methods
The synthesis of 2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate typically involves esterification reactions. One common method includes the reaction of 2,4-dichlorophenoxypropionic acid with 2-methylbutanol in the presence of an acid catalyst. Industrial production methods often utilize similar esterification processes but on a larger scale, ensuring high yield and purity .
Chemical Reactions Analysis
2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate involves its interaction with specific molecular targets. It is known to affect enzymatic pathways, particularly those involving oxidative modifications. The compound can undergo posttranslational modifications, which enhance its degradative activity and specificity towards certain substrates .
Comparison with Similar Compounds
2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate can be compared with similar compounds such as:
Methyl 2-(2,4-dichlorophenoxy)propionate: Similar in structure but with a methyl group instead of a 2-methylbutyl group.
2-Methylbutyl propanoate: Lacks the dichlorophenoxy group, making it less reactive in certain chemical reactions.
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar aromatic structure but different functional groups
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and specificity in various applications.
Properties
CAS No. |
97635-43-3 |
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Molecular Formula |
C14H18Cl2O3 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
2-methylbutyl 2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C14H18Cl2O3/c1-4-9(2)8-18-14(17)10(3)19-13-6-5-11(15)7-12(13)16/h5-7,9-10H,4,8H2,1-3H3 |
InChI Key |
IFRYPSDRUFLKRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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